Chiral Configuration Purity: (S)-Enantiomer vs. Racemate
The (S)-enantiomer (CAS 1217747-22-2) is supplied with a stated purity of ≥98% by the vendor . While this specification typically refers to chemical purity rather than enantiomeric excess (ee), the compound is defined by its specific SMILES notation O=C1N(CC)C[C@@H](NC1)C(C)C, confirming the (S)-configuration at the C-5 position. In contrast, the racemic mixture 1-Ethyl-5-isopropylpiperazin-2-one (CAS 1000577-15-0) contains both (S)- and (R)-enantiomers in equal proportion , effectively halving the concentration of the desired stereoisomer. For users requiring a single enantiomer, the (S)-enantiomer provides a defined stereochemical identity that the racemate cannot replicate.
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single (S)-enantiomer, SMILES O=C1N(CC)C[C@@H](NC1)C(C)C, purity ≥98% |
| Comparator Or Baseline | Racemic mixture (CAS 1000577-15-0): 1:1 mixture of (S)- and (R)-enantiomers |
| Quantified Difference | 100% (S)-configuration vs. 50% (S) in racemate |
| Conditions | Vendor specification; SMILES confirmation from ChemScene |
Why This Matters
For asymmetric synthesis or chiral biological assays, the single enantiomer ensures that observed activity is not confounded by the opposite stereoisomer.
